An In-depth Technical Guide to the Synthesis of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
An In-depth Technical Guide to the Synthesis of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocol for Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a widely used electron-rich biaryl monophosphine ligand in palladium-catalyzed cross-coupling reactions.[1][2][3][4][5] Known as XPhos, this ligand is critical in forming carbon-carbon and carbon-heteroatom bonds, essential transformations in pharmaceutical and materials science research.[1]
I. Overview of the Synthesis
The synthesis of XPhos is typically achieved through a multi-step process involving the formation of an organolithium intermediate followed by reaction with a phosphine chloride. The most common starting material is 2-bromo-1,3,5-triisopropylbenzene.[6] This guide will detail a well-established protocol, outlining the necessary reagents, conditions, and purification methods.
II. Physicochemical Properties of Key Compounds
A summary of the physical and chemical properties of the key reactants and the final product is presented below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Bromo-2,4,6-triisopropylbenzene | 21524-34-5 | C₁₅H₂₃Br | 283.25 | Colorless liquid | 96-97 @ 0.1 mmHg[7][8][9] | 1.118[7][9] | 1.523[7][9] |
| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | Solution in hexanes | N/A | N/A | N/A |
| 1,2-Dibromobenzene | 583-53-9 | C₆H₄Br₂ | 235.90 | Colorless to yellow liquid | 225 | 1.956 | 1.613 |
| Dicyclohexylchlorophosphine | 16523-54-9 | C₁₂H₂₂ClP | 232.73 | Colorless liquid | 145-148 @ 5 mmHg | 1.05 | 1.531 |
| Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) | 564483-18-7 | C₃₃H₄₉P | 476.72[2][5] | White to almost white powder or crystal[3] | N/A | N/A | N/A |
III. Experimental Protocol
This section details the step-by-step procedure for the synthesis of XPhos.[6]
Materials:
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2-Bromo-1,3,5-triisopropylbenzene (31 g)
-
n-Butyllithium (2.5 M solution in hexane, 46 mL, and a subsequent 42 mL)
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1,2-Dibromobenzene (24.6 g)
-
Dicyclohexylchlorophosphine (26.7 g)
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Tetrahydrofuran (THF), anhydrous (200 mL)
-
Saturated aqueous ammonium chloride solution (200 mL)
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Methanol
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1 L three-necked flask
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Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Initial Lithiation:
-
Under an inert atmosphere (nitrogen), add 200 mL of anhydrous THF and 31 g of 2-bromo-1,3,5-triisopropylbenzene to a 1 L three-necked flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 46 mL of a 2.5 M n-butyllithium solution in hexane dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
-
Biphenyl Formation:
-
At the same temperature (0 °C), slowly add 24.6 g of 1,2-dibromobenzene dropwise to the reaction mixture.
-
Continue stirring at 0 °C for an additional hour after the addition is complete.
-
-
Second Lithiation:
-
Still at 0 °C, add another 42 mL of the 2.5 M n-butyllithium solution in hexane dropwise to the reaction mixture.
-
Stir for 1 hour at 0 °C after the addition is complete.
-
-
Phosphine Coupling:
-
Slowly add 26.7 g of dicyclohexylchlorophosphine dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature naturally and continue stirring for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 200 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Perform a phase separation and collect the organic layer.
-
Concentrate the organic phase and induce crystallization by adding methanol.
-
Collect the resulting solid by filtration to obtain the final product.
-
Yield:
-
This protocol reportedly yields 44.5 g of a white crystalline product, which corresponds to an 89% yield of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).[6]
IV. Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of XPhos.
Caption: Key stages in the synthesis of XPhos.
V. Chemical Reaction Pathway
The overall chemical transformation for the synthesis of XPhos is depicted below.
Caption: Overall reaction for XPhos synthesis.
VI. Conclusion
The protocol described provides a reliable and high-yielding method for the laboratory-scale synthesis of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos). The availability of this ligand is crucial for advancing research in catalysis and synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Adherence to inert atmosphere techniques and careful control of reaction temperatures are critical for achieving the reported high yield and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | C33H49P | CID 11155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 564483-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | 564483-18-7 | FD11152 [biosynth.com]
- 6. X-PHOS synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 21524-34-5,1-BROMO-2,4,6-TRIISOPROPYLBENZENE | lookchem [lookchem.com]
- 8. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE | 21524-34-5 [chemicalbook.com]
- 9. 1-溴-2,4,6-三异丙基苯 95% | Sigma-Aldrich [sigmaaldrich.com]
